The presence of a bromine and a fluorine atom on the benzene ring activates the molecule for further chemical reactions. This can be useful in the synthesis of more complex organic molecules, particularly those requiring aromatic fluorination or selective halogenation. ()
The combination of a nitrile group and a halogenated aromatic ring is a common feature in many bioactive molecules. 2-Bromo-6-fluorobenzonitrile could serve as a starting material for the development of new drugs, potentially acting as a scaffold for further functionalization to target specific biological processes. ()
Aromatic molecules with halogen and nitrile groups can exhibit interesting electronic and physical properties. 2-Bromo-6-fluorobenzonitrile could be investigated for its potential applications in the design of novel functional materials, such as organic electronics or liquid crystals. ()
2-Bromo-6-fluorobenzonitrile is an organic compound with the molecular formula C₇H₃BrFN and a CAS number of 79544-27-7. It features a benzene ring substituted at the 2-position with a bromine atom and at the 6-position with a fluorine atom, along with a nitrile group (-C≡N) attached to the benzene ring. This compound is characterized by its unique electronic properties due to the presence of both halogen atoms, which can influence its reactivity and interactions in various chemical environments.
There is no current research available on the specific mechanism of action of 2-bromo-6-fluorobenzonitrile in biological systems.
The synthesis of 2-bromo-6-fluorobenzonitrile can be achieved through several methods:
2-Bromo-6-fluorobenzonitrile finds applications in various fields:
Interaction studies involving 2-bromo-6-fluorobenzonitrile typically focus on its reactivity with nucleophiles and electrophiles. The halogen atoms (bromine and fluorine) can significantly affect its interaction profile, making it a valuable compound for studying substitution reactions and catalytic processes. Additionally, understanding its interactions with biological molecules could provide insights into potential therapeutic applications.
Several compounds share structural similarities with 2-bromo-6-fluorobenzonitrile. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-4-fluorobenzonitrile | Bromine at position 2, fluorine at 4 | Different substitution pattern affects reactivity |
| 3-Bromo-5-fluorobenzonitrile | Bromine at position 3, fluorine at 5 | Altered electronic properties due to position |
| 2-Chloro-6-fluorobenzonitrile | Chlorine instead of bromine | Potentially different biological activity due to chlorine's properties |
| 4-Bromo-3-fluorobenzonitrile | Bromine at position 4, fluorine at 3 | Varying reactivity patterns compared to 2-bromo derivative |
These compounds highlight how variations in halogen substituents and their positions can lead to distinct chemical behaviors and potential applications in synthetic chemistry and medicinal chemistry.
2-Bromo-6-fluorobenzonitrile is an aromatic organic compound with the molecular formula C₇H₃BrFN and a molecular weight of 200.01 g/mol [1] [2]. The compound features a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a nitrile group (cyano group) at the 1-position [3] [4]. The systematic International Union of Pure and Applied Chemistry name is 2-bromo-6-fluorobenzonitrile, with alternative nomenclature including 2-fluoro-6-bromobenzonitrile and 6-bromo-2-fluorobenzonitrile [3] [4].
The molecular geometry exhibits characteristic features of substituted benzonitriles, where the nitrile group maintains a linear configuration due to the sp-hybridized carbon atom bonded to nitrogen through a triple bond [5] [6]. The carbon-nitrogen bond length in the nitrile functionality measures approximately 1.16 Å, consistent with triple bond characteristics [7]. The presence of both halogen substituents creates an asymmetric substitution pattern on the benzene ring, influencing the overall molecular conformation and electronic distribution [1] [3].
The Simplified Molecular-Input Line-Entry System representation is FC1=C(C#N)C(Br)=CC=C1, which clearly depicts the connectivity pattern and substitution positions [3] [4]. The compound's structure can be verified through various spectroscopic techniques, with Nuclear Magnetic Resonance confirming the expected substitution pattern [8].
2-Bromo-6-fluorobenzonitrile exhibits well-defined thermal properties that reflect its molecular structure and intermolecular interactions [2] [3]. The melting point ranges from 58°C to 62°C, with most commercial sources reporting values within 59.0 to 63.0°C [2] [9]. More precise measurements indicate a melting point of 61°C under standard conditions [9] [10]. The compound's boiling point is 254.6°C at 760 mmHg, representing the temperature at which vapor pressure equals atmospheric pressure [11] [12].
| Property | Value | Reference |
|---|---|---|
| Melting Point | 58-62°C | [3] [4] |
| Melting Point (Precise) | 61°C | [9] [10] |
| Boiling Point | 254.6°C at 760 mmHg | [11] [12] |
| Predicted Boiling Point | 254.6±25.0°C | [12] |
The relatively high boiling point compared to unsubstituted benzonitrile reflects the increased molecular weight and enhanced intermolecular interactions due to halogen substituents [11] [12]. The melting point range indicates good crystalline properties, making the compound suitable for purification through recrystallization techniques [2] [9].
The solubility characteristics of 2-Bromo-6-fluorobenzonitrile are influenced by its polar nitrile group and the presence of halogen atoms, which affect both polarity and intermolecular interactions [13]. The compound demonstrates moderate solubility in organic solvents, particularly those capable of dipole-dipole interactions and London dispersion forces [13]. Chloroform and ethyl acetate serve as effective solvents for the compound, as evidenced by their use in extraction and purification procedures [13].
The nitrile group contributes significantly to the compound's polar character, with nitriles generally exhibiting high dipole moments and relative permittivities often in the range of 30 [7]. This polarity enhances solubility in moderately polar organic solvents while limiting solubility in highly nonpolar systems [7]. The presence of both bromine and fluorine atoms further modulates solubility through halogen bonding interactions and altered electronic distribution [14] [15].
2-Bromo-6-fluorobenzonitrile typically crystallizes as a white to light yellow crystalline solid, with some commercial preparations appearing as white to light orange powder or crystals [2] [9]. The compound's appearance ranges from white crystalline powder to white-to-brown coloration depending on purity and storage conditions [3] [4]. The crystalline form exhibits hygroscopic properties, requiring storage under inert gas conditions to prevent moisture absorption [2] [9].
The predicted density of the compound is 1.69±0.1 g/cm³, indicating a relatively compact crystal structure consistent with aromatic compounds containing heavy halogen substituents [12]. The crystal packing is influenced by the positioning of halogen atoms and the linear nitrile group, which can participate in various intermolecular interactions including halogen bonding and dipole-dipole interactions [14] [15].
The electronic properties of 2-Bromo-6-fluorobenzonitrile are significantly influenced by the electron-withdrawing effects of both halogen substituents and their positional relationship on the benzene ring [14]. Bromine, positioned at the 2-position relative to the nitrile group, exhibits moderate electron-withdrawing capability through both inductive and resonance effects [14]. Fluorine, located at the 6-position, demonstrates strong electron-withdrawing character due to its high electronegativity, making it the most electronegative element in the periodic table [14] [15].
The dual halogen substitution pattern creates an asymmetric electronic environment that affects the compound's reactivity and molecular orbital distribution [14]. The electron-withdrawing nature of both substituents increases the electrophilicity of the aromatic ring, particularly enhancing the electron deficiency at positions adjacent to these substituents [14]. This electronic modification influences both chemical reactivity and spectroscopic properties of the molecule [14] [15].
Research on similar halogenated benzonitriles indicates that the combination of bromine and fluorine substituents can significantly alter intermolecular interactions compared to unsubstituted systems [14] [15]. The different sizes and electronic properties of these halogens contribute to unique crystal packing arrangements and influence the compound's physical properties [14] [15].
The nitrile group in 2-Bromo-6-fluorobenzonitrile serves as a strong electron-withdrawing substituent that significantly impacts the electronic structure of the molecule [5] [6] [7]. The cyano functionality consists of a carbon atom sp-hybridized and triple-bonded to nitrogen, creating a linear geometry with a bond angle of 180° [5] [6]. This arrangement leaves both carbon and nitrogen atoms with two p-orbitals that overlap to form the two π-bonds in the triple bond [5].
The nitrogen atom contains a lone pair of electrons in an sp-hybrid orbital, which makes nitriles considerably less basic than amines due to the high s-character (50%) of the hybrid orbital [5]. The electronegativity of nitrogen creates a highly polar carbon-nitrogen bond, contributing to the compound's overall dipole moment and influencing its physical properties such as boiling point [5] [7].
The electron-withdrawing effect of the nitrile group activates the benzene ring toward nucleophilic aromatic substitution reactions while deactivating it toward electrophilic aromatic substitution [6] [7]. This electronic influence extends throughout the aromatic system, affecting the reactivity at all ring positions [6] [7].
The molecular orbital structure of 2-Bromo-6-fluorobenzonitrile reflects the combined electronic effects of the aromatic ring, halogen substituents, and nitrile group [17] [18] [19]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the electron-withdrawing substituents [17] [18]. Research on benzonitrile derivatives indicates that the nitrile group affects both frontier molecular orbitals, with the lowest unoccupied molecular orbital showing particular localization on the benzene ring positions [17] [20].
The presence of halogen substituents further modulates the molecular orbital energies and distribution [14] [15]. Fluorine's strong electron-withdrawing effect and bromine's combined inductive and resonance effects create an asymmetric electronic environment that influences orbital coefficients and energy levels [14] [15]. The π-system of the nitrile group can participate in orbital mixing with the aromatic π-system, affecting the overall electronic structure [19] [21].
Studies on related fluorinated benzonitrile systems demonstrate that fluorine substitution significantly lowers molecular orbital energies compared to unsubstituted analogs while maintaining similar orbital shapes [15]. The cyano group's π-orbitals serve as important acceptor orbitals in intermolecular interactions, contributing to the compound's ability to participate in various noncovalent bonding arrangements [19] [21].
The Nuclear Magnetic Resonance spectrum of 2-Bromo-6-fluorobenzonitrile provides definitive structural characterization through analysis of proton chemical shifts and coupling patterns [22] [8]. The ¹H Nuclear Magnetic Resonance spectrum in deuterated chloroform (CDCl₃) at 400 MHz shows characteristic aromatic proton signals that confirm the substitution pattern [22]. The spectrum typically exhibits signals at approximately 7.17-7.23 ppm appearing as a doublet of doublet of doublets with coupling constants of 8 Hz, corresponding to the H-4 proton [22].
Additional aromatic proton signals appear at 7.44-7.52 ppm as multiplets, representing the H-3 and H-5 protons in the substituted benzene ring [22]. The specific chemical shifts and coupling patterns arise from the combined effects of the electron-withdrawing nitrile group and halogen substituents, which deshield nearby protons and create characteristic splitting patterns [22] [8].
Commercial specifications confirm that Nuclear Magnetic Resonance analysis demonstrates conformance to the expected molecular structure, with high-quality samples showing clean spectra consistent with the proposed substitution pattern [8]. The integration ratios and multiplicities provide unambiguous confirmation of the 2-bromo-6-fluorobenzonitrile structure [8].
The infrared spectrum of 2-Bromo-6-fluorobenzonitrile exhibits characteristic absorption bands that reflect the functional groups present in the molecule [24]. The nitrile group produces a sharp, intense absorption band near 2240 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration . This frequency is typical for aromatic nitriles and confirms the presence of the cyano functionality [24].
Aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 cm⁻¹, while the aromatic carbon-carbon stretching modes occur in the fingerprint region between 1400-1600 cm⁻¹ [24]. The presence of halogen substituents influences the vibrational frequencies through mass effects and electronic perturbations [24]. Research on similar halogenated benzene derivatives indicates that bromine and fluorine substitution affects both the positions and intensities of characteristic aromatic bands [24].
The influence of halogen atoms on the benzene ring's normal modes of vibration has been documented in related compounds, where the different masses and electronegativities of bromine and fluorine create distinct spectroscopic signatures [24]. These effects provide valuable fingerprint information for compound identification and purity assessment [24].
Mass spectrometric analysis of 2-Bromo-6-fluorobenzonitrile reveals characteristic fragmentation patterns that confirm the molecular structure and composition [1] [11]. The molecular ion peak appears at m/z 200, corresponding to the molecular weight of C₇H₃BrFN [1] [11]. The presence of bromine creates a characteristic isotope pattern, with the M+2 peak appearing due to the ⁷⁹Br and ⁸¹Br isotopes [1] [11].
Fragmentation pathways typically involve loss of halogen atoms and the nitrile group, producing characteristic fragment ions that aid in structural determination [1] [11]. The base peak and fragmentation pattern provide definitive identification of the compound and can be used for quantitative analysis in complex mixtures [1] [11].
Irritant